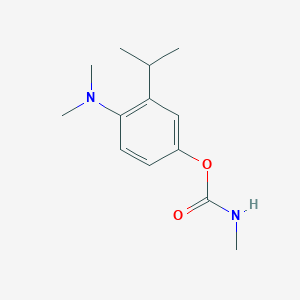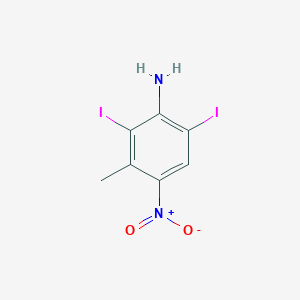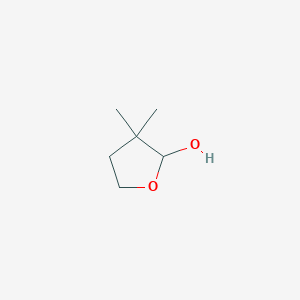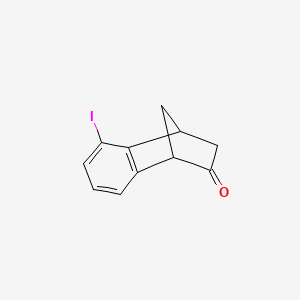
Hexadecyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyltriphenylsilane is an organosilicon compound with the chemical formula C34H48Si It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyltriphenylsilane can be synthesized through the hydrosilylation reaction, where hexadecene reacts with triphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or oxygen in the presence of platinum catalysts.
Reduction: Commonly employs hydride donors such as lithium aluminium hydride.
Substitution: Requires the use of strong nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of silanols.
Reduction: Formation of silanes with different organic groups.
Substitution: Formation of substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Hexadecyltriphenylsilane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of hexadecyltriphenylsilane involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and catalysis .
Comparación Con Compuestos Similares
Triphenylsilane: Similar in structure but lacks the hexadecyl group.
Hexadecyltrimethoxysilane: Contains methoxy groups instead of phenyl groups.
Octadecylsilane: Similar long alkyl chain but different organic groups attached to silicon.
Uniqueness: Hexadecyltriphenylsilane is unique due to its combination of a long alkyl chain and phenyl groups attached to the silicon atom. This structure imparts distinct properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
6623-63-8 |
|---|---|
Fórmula molecular |
C34H48Si |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
hexadecyl(triphenyl)silane |
InChI |
InChI=1S/C34H48Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34/h15-23,25-30H,2-14,24,31H2,1H3 |
Clave InChI |
VWWHEJKZWOIQAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)

![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)


